3-Iodo-6-methoxy-1H-indazole - 936138-17-9

3-Iodo-6-methoxy-1H-indazole

Catalog Number: EVT-363590
CAS Number: 936138-17-9
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted 1H-indazoles, particularly those with substitutions at the 3-position, are of significant interest in scientific research due to their potential biological activities and applications in medicinal chemistry. [, , , , , , , , ]

Synthesis Analysis
  • Formation of the indazole ring: This can be achieved through various methods, such as the reaction of substituted benzaldehydes or acetophenones with hydrazine derivatives. [, ]
  • Introduction of the iodine atom: The iodine atom at the 3-position can be introduced via electrophilic iodination reactions. One common method utilizes molecular iodine (I2) in the presence of an oxidizing agent. [, ]
Molecular Structure Analysis
  • Planar structure: The indazole ring system is likely planar, meaning all the atoms in the two rings lie in the same plane. [, ]
  • Substituent orientation: The iodine and methoxy substituents are likely positioned in the plane of the indazole ring system. [, ]
Mechanism of Action
  • Serotonin 4 receptor ligands: These compounds can act as antagonists or agonists of the serotonin 4 receptor, which is involved in various physiological processes, including gastrointestinal motility and mood regulation. []
  • Protein kinase CK2 inhibitors: Some 1H-indazole derivatives display inhibitory activity against protein kinase CK2, a serine/threonine kinase involved in cell proliferation and survival. []
Physical and Chemical Properties Analysis
  • State: It is likely a solid at room temperature. [, , ]

1-(2-Iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde

Compound Description: This compound features a 6-methoxy-1H-indole core substituted at the 1-position with a 2-iodobenzoyl group and at the 3-position with a carbaldehyde group. Its crystal structure has been reported. []

3-Chloro-6-nitro-1H-indazole derivatives

Compound Description: This group of compounds is based on the 3-chloro-6-nitro-1H-indazole scaffold. Researchers synthesized a series of these derivatives using 1,3-dipolar cycloaddition, with some demonstrating promising antileishmanial activity. Notably, compound 13 displayed significant growth inhibition of Leishmania major. []

1-Arylsulfonyl-3-iodo-1H-indazoles

Compound Description: These compounds feature a 1H-indazole core substituted at the 1-position with an arylsulfonyl group and at the 3-position with iodine. Research revealed an intriguing ring-opening reaction under base catalysis, leading to the formation of ortho-(arylsulfonylamino)benzonitriles. []

6-Acetyl-1H-indazole (6A1HI)

Compound Description: This compound exhibits antiviral activity against dengue virus (DENV), specifically targeting the viral RNA replication step. It showed a half-maximal effective concentration (EC50) of 6.5 μM against DENV. []

5-Hetarylamino-1H-indazoles

Compound Description: These compounds, characterized by a 5-amino-3-arylindazole core with various hetarylamino substituents at the 5-position, demonstrate potent inhibitory activity against protein kinase CK2, a target in cancer therapy. Several derivatives exhibited IC50 values in the nanomolar range. []

3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles

Compound Description: These compounds are characterized by a β-enaminonitrile linked 8-methoxy-1H-benzo[f]chromene moiety with varying aryl substituents. Several derivatives exhibited cytotoxicity against a panel of human cancer cell lines. Notably, compounds with a halogen atom (chlorine or bromine) at the meta or para positions of the pendant phenyl ring showed enhanced cytotoxic activity. []

3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ([125I]IBZM)

Compound Description: This compound, specifically its (S)-(-) enantiomer, exhibits high binding affinity for dopamine D2 receptors in the central nervous system. It has potential as an imaging agent for studying dopamine D2 receptors in humans. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound features a 1H-indazole scaffold with a 3-amino-4-morpholino substitution, further modified at the N-1 position with a cyclopropane-1-carboxamide moiety linked to a 4-methoxyphenyl group. It exhibits antiproliferative activity against various cancer cell lines. []

3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines

Compound Description: These compounds, synthesized via a combination of Groebke-Blackburn-Bienaymé multicomponent reaction and iodine-mediated electrophilic cyclization, feature a 3-iodo-1H-pyrroloimidazopyridine or 3-iodo-1H-pyrroloimidazopyridazine core. These derivatives can be further functionalized using palladium-catalyzed reactions, showcasing their synthetic utility. []

3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

Compound Description: This compound features a 3-chloro-6-nitro-1H-indazole core substituted at the N-1 position with a prop-2-en-1-yl (allyl) group. Its crystal structure has been determined, revealing the influence of the allyl substituent on the molecular conformation. []

3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

Compound Description: This compound, similar to the previous example, features a 3-bromo-6-nitro-1H-indazole core with a prop-2-en-1-yl (allyl) group at the N-1 position. Its crystal structure analysis, which involved refining the data as a two-component twin, revealed details about its molecular conformation and packing interactions. []

3-(4-Methylphenyl)-6-nitro-1H-indazole

Compound Description: This compound features a 1H-indazole core with a 4-methylphenyl group at the 3-position and a nitro group at the 6-position. Its crystal structure was determined, revealing the formation of zigzag chains along the b-axis direction due to N—H⋯O and C—H⋯O hydrogen bonds. []

3-(2-Hydroxy-3-Iodo-5-Methyl Phenyl) 1-Phenyl-5-(4-Methoxy Phenyl) Pyrazoline & 3-(2-Hydroxy-3-Iodo-5-Methylphenyl)-5(4-Methoxy-Phenyl) Isoxazoline

Compound Description: These two compounds, a pyrazoline and an isoxazoline derivative, are structurally related, both containing a 2-hydroxy-3-iodo-5-methylphenyl moiety. Research investigated their stability constants with Cu(II) ions at various ionic strengths. []

3-Chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indazole

Compound Description: This compound features a 3-chloro-6-nitro-1H-indazole core connected to a 1-octyl-1H-1,2,3-triazole moiety via a methylene linker at the N-1 position. Crystal structure analysis revealed intermolecular interactions, including C—H⋯X (X = Cl, N, O) hydrogen bonds, C—H⋯π, and π-stacking, contributing to its three-dimensional network. []

1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives

Compound Description: These compound classes, specifically N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide and 4-[(4-piperidinyl)methoxy]-2H-pyrrolo[3,4-c]quinoline derivatives, act as selective antagonists for the serotonin 4 receptor (5-HT4R). Notably, compound 12 g exhibited potent and selective 5-HT4R antagonism, favorable in vitro pharmacokinetic properties, and significant antinociceptive effects in animal models. []

3-Chloro-1-ethyl-6-nitro-1H-indazole

Compound Description: This compound features a 3-chloro-6-nitro-1H-indazole core with an ethyl group at the N-1 position. Its crystal structure analysis revealed weak C—H⋯O interactions forming zigzag chains and π-stacking interactions contributing to its packing arrangement. []

6-[(Ethylthio)methyl]-1H-indazole

Compound Description: This compound features a 1H-indazole core with an (ethylthio)methyl group at the 6-position. Researchers focused on improving its synthesis by replacing a mesylate intermediate with a bromide derivative, leading to a significant increase in overall yield. []

5-Substituted-1H-Indazole Derivatives

Compound Description: This series of compounds focuses on modifications at the 5-position of the 1H-indazole scaffold. QSAR and molecular docking studies were conducted on these derivatives to identify potential inhibitors of glycogen synthase kinase-3 beta (GSK-3β), a target implicated in various diseases. []

1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

Compound Description: This compound belongs to the synthetic cannabinoid class and has been associated with psychoactive effects. It features a 1H-indazole core with a 3-carboxamide group, further substituted with a 4-cyanobutyl chain at the N-1 position and a 2-phenylpropan-2-yl group at the carboxamide nitrogen. []

8-Hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one and Fusariumin Analog

Compound Description: These compounds feature a 6,8-dialkoxyisocoumarin framework. A concise synthetic route involving palladium-catalyzed carbonylation trapping with O-enolate was developed for their preparation. This method facilitated the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a natural product, and a fusariumin analog. []

mer,trans‐[RuCl3(1H‐indazole)2(NO)] (1)

Compound Description: This ruthenium complex features two 1H-indazole ligands coordinated to the ruthenium center along with three chloride ligands and a nitrosyl (NO) ligand. Extensive experimental and theoretical studies investigated its electronic structure, specifically the oxidation state of ruthenium and the nature of the {Ru(NO)}6 fragment. []

N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

Compound Description: This compound, identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, features a quinoline core with a 6-methoxy-2(1H)-pyridone substituent. Its development involved structure-activity relationship studies, focusing on optimizing potency and solubility. []

3-Chloro-6-nitro-1H-indazole

Compound Description: This compound serves as a key intermediate in the synthesis of various 3-chloro-6-nitro-1H-indazole derivatives, including those with potential antileishmanial activity. [, ]

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

Compound Description: This compound features a 1H-indazole scaffold with a 3-amino-4-morpholino substituent and a carboxamide moiety at the N-1 position, further linked to a 2-(trifluoromethoxy)phenyl group. It exhibits potent inhibitory activity against the proliferation of various cancer cell lines. []

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

Compound Description: This compound features a 3-bromo-6-nitro-1H-indazole core with a prop-2-ynyl (propargyl) group at the N-1 position. Its crystal structure was determined, revealing the presence of weak acetylene–nitro C—H⋯O hydrogen bonds that contribute to its packing arrangement. []

3-Methyl-4,5,6,7-tetrafluoro-1H-indazole

Compound Description: This compound is a fluorinated indazole derivative with a methyl group at the 3-position and fluorine atoms at the 4, 5, 6, and 7 positions. Its synthesis, structure, electrostatic properties, and spectroscopy were studied using both experimental and computational methods. []

4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Compound Description: This compound features a quinoline core with chlorine, methoxy, methyl, and nitro substituents. A three-step synthesis from 4-methoxyaniline was developed for its preparation, involving cyclization, nitration, and chlorination. []

Properties

CAS Number

936138-17-9

Product Name

3-Iodo-6-methoxy-1H-indazole

IUPAC Name

3-iodo-6-methoxy-2H-indazole

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)

InChI Key

OHXDNTHWTHMKRG-UHFFFAOYSA-N

SMILES

COC1=CC2=NNC(=C2C=C1)I

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.